![molecular formula C17H17NOS B605116 AC-265347 CAS No. 1253901-26-6](/img/structure/B605116.png)
AC-265347
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AC265347 是一种钙感受器激动剂和正向变构调节剂。 它在化学上与临床上批准的钙感受器正向变构调节剂不同,并且已显示出在减少甲状旁腺激素释放方面具有希望,与其他药物相比,其引起低钙血症的倾向较低 .
准备方法
AC265347 的合成路线涉及制备 α-(2,4-二甲基苯基)-α-甲基-2-苯并噻唑甲醇。 反应条件通常涉及使用二甲基亚砜和乙醇等溶剂,产物通过高效液相色谱法纯化至高纯度 (≥99%) . 工业生产方法没有广泛记录,但该化合物可从各种供应商处获得用于研究目的 .
化学反应分析
AC265347 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,尽管详细的反应途径没有被广泛记录。
取代: 该化合物可以发生取代反应,特别是涉及苯并噻唑环。
这些反应中常用的试剂包括氧化剂、还原剂和各种溶剂。 由这些反应形成的主要产物取决于所用条件和试剂的具体情况 .
科学研究应用
Oncology: Neuroblastoma Treatment
AC-265347 has shown promising results in inhibiting neuroblastoma tumor growth. Key findings from recent studies include:
- Tumor Growth Inhibition : this compound significantly reduces tumor growth in neuroblastoma xenograft models while maintaining normal plasma calcium levels, unlike other calcimimetics such as cinacalcet, which can induce hypocalcemia .
- Mechanisms of Action : The compound promotes differentiation of neuroblastoma cells and induces specific gene expression changes associated with tumor suppression. Notably, it upregulates cancer testis antigens (CTAs), which are potential targets for immunotherapy .
- Biased Signaling : this compound preferentially modulates signaling pathways involving pERK1/2 and IP1 accumulation, suggesting a unique mechanism that could enhance therapeutic efficacy while minimizing side effects .
Endocrinology: Hyperparathyroidism Management
In the context of hyperparathyroidism, this compound offers a potential alternative to existing treatments:
- Calcium-Sensing Receptor Modulation : As an agonist and positive allosteric modulator of CaSR, this compound effectively suppresses parathyroid hormone (PTH) release with a lower risk of causing hypocalcemia compared to cinacalcet .
- Clinical Implications : The ability to modulate CaSR signaling selectively may provide a safer therapeutic option for patients suffering from disorders related to calcium homeostasis, potentially improving quality of life and treatment adherence .
Comparative Data Table
The following table summarizes key characteristics and findings related to this compound compared to other calcimimetics:
Feature | This compound | Cinacalcet |
---|---|---|
Mechanism | Biased allosteric modulator | Positive allosteric modulator |
Effect on Calcium Levels | No significant reduction | Can induce hypocalcemia |
Target Pathway | pERK1/2 and IP1 accumulation | Primarily Ca2+ mobilization |
Tumor Growth Inhibition | Yes (neuroblastoma) | Limited efficacy |
Clinical Use | Potential for hyperparathyroidism management | Established but limited use |
Case Study 1: Neuroblastoma Xenograft Models
A study demonstrated that this compound effectively inhibited tumor growth in LA-N-1 xenograft models. The compound's administration resulted in increased differentiation markers without affecting plasma calcium levels, showcasing its potential as a therapeutic agent for neuroblastoma .
Case Study 2: Hyperparathyroidism
In animal models, this compound suppressed PTH release significantly while minimizing the risk of hypocalcemia. This suggests that it could be a safer alternative for managing hyperparathyroidism compared to traditional treatments .
作用机制
AC265347 通过充当钙感受器的正向变构调节剂来发挥其作用。该受体是一种 G 蛋白偶联受体,在维持细胞外钙稳态中起着至关重要的作用。 AC265347 使信号偏向于磷酸化细胞外信号调节激酶 1 和 2 以及肌醇磷酸 1 的积累,从而降低甲状旁腺激素水平,而不诱导降钙素的释放 .
相似化合物的比较
与其他钙感受器调节剂相比,AC265347 具有独特的化学结构和引起低钙血症的倾向较低。类似化合物包括:
辛那卡塞: 另一种钙感受器正向变构调节剂,但引起低钙血症的风险更高.
依窝卡塞: 一种较新的钙感受器调节剂,具有相似的应用,但药理特性不同.
NPS-2143 盐酸盐: 一种钙感受器拮抗剂,用于骨骼和矿物质稳态相关研究.
AC265347 由于其独特的能力以更少的副作用调节钙感受器信号传导而脱颖而出,使其成为进一步研究和开发的有希望的候选者 .
生物活性
AC-265347 is a novel compound classified as a biased allosteric modulator of the calcium-sensing receptor (CaSR). Its potential therapeutic applications, particularly in oncology, have garnered significant attention due to its unique biological activity profile compared to traditional calcimimetics.
This compound operates primarily by modulating the signaling pathways associated with the CaSR, which plays a critical role in calcium homeostasis and has been implicated in various malignancies, including neuroblastoma. Unlike other CaSR modulators such as cinacalcet, this compound does not induce hypocalcemia, making it a promising candidate for clinical applications where calcium level management is crucial.
Key Mechanisms:
- Biased Signaling: this compound promotes differentiation in neuroblastoma cells without triggering the typical calcium signaling and endoplasmic reticulum (ER) stress responses associated with CaSR activation. This biased signaling is significant as it allows for targeted therapeutic effects while minimizing adverse effects related to calcium dysregulation .
- Tumor Growth Inhibition: In preclinical models, this compound has demonstrated efficacy in inhibiting tumor growth in neuroblastoma xenografts. This effect is attributed to its ability to enhance differentiation markers and suppress tumor proliferation without affecting plasma calcium levels .
Research Findings
Several studies have explored the biological activity of this compound, providing insights into its pharmacodynamics and potential clinical applications.
Table 1: Summary of Key Findings on this compound
Case Studies
-
Neuroblastoma Treatment:
In a study involving neuroblastoma cell lines and xenograft models, this compound significantly inhibited tumor growth while promoting neuronal differentiation. The exposure led to an upregulation of cancer testis antigens (CTAs), which may enhance immunotherapeutic strategies against neuroblastoma . -
Calcium Homeostasis:
A comparative analysis with cinacalcet revealed that this compound effectively suppressed parathyroid hormone (PTH) release in rats but did not induce significant hypocalcemia, making it a safer alternative for patients requiring CaSR modulation .
属性
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-1-(2,4-dimethylphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-11-8-9-13(12(2)10-11)17(3,19)16-18-14-6-4-5-7-15(14)20-16/h4-10,19H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSZVEPQZANNAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C2=NC3=CC=CC=C3S2)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253901-26-6 |
Source
|
Record name | 1253901-26-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。